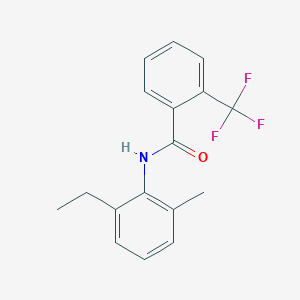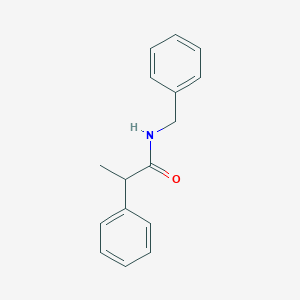![molecular formula C14H11N5O2S B257087 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257087.png)
3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways. It has also been suggested that it may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells and reduce the viability of bacteria.
実験室実験の利点と制限
The advantages of using 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential for use in various scientific research applications and its ability to produce consistent results. However, its limitations include its cost and the need for specialized equipment and expertise to synthesize and work with the compound.
将来の方向性
There are several future directions for the study of 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as a fluorescent probe in bioimaging. Another direction is to study its potential use in combination with other compounds for the treatment of cancer or other diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown potential for use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop more efficient methods for its synthesis and use in scientific research.
合成法
The synthesis of 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxyphenylhydrazine, 5-methylisoxazole-3-carboxylic acid, and thiocarbonyldiimidazole in the presence of a base. The reaction takes place in a suitable solvent and under controlled conditions to obtain the desired product.
科学的研究の応用
3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential for use in various scientific research applications. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe in bioimaging.
特性
製品名 |
3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C14H11N5O2S |
分子量 |
313.34 g/mol |
IUPAC名 |
3-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C14H11N5O2S/c1-8-7-11(18-21-8)13-17-19-12(15-16-14(19)22-13)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3 |
InChIキー |
CVDAQZCZZQHXJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
正規SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257015.png)
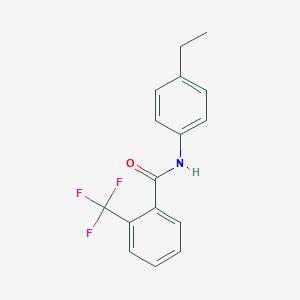
![2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B257024.png)
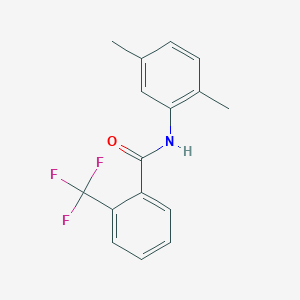
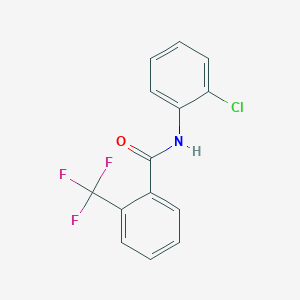
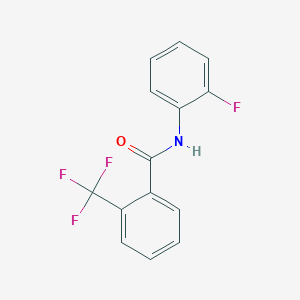
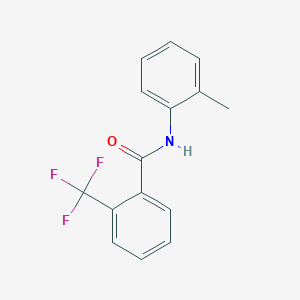
![Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257031.png)
